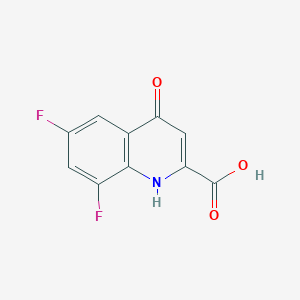
6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a member of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties. This compound is characterized by the presence of fluorine atoms at positions 6 and 8 on the quinoline ring, which enhances its biological activity and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with appropriate fluorinating agents under controlled conditions . Another approach involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate as a starting material, which undergoes cyclization and subsequent fluorination .
Industrial Production Methods
Industrial production of this compound often employs large-scale fluorination processes using fluoroboric acid and other fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various quinoline derivatives, such as hydroxyquinolines, aminoquinolines, and other substituted quinolines .
科学的研究の応用
6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluoroquinolone derivatives.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
作用機序
The primary mechanism of action of 6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. By binding to the DNA gyrase-DNA complex, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication .
類似化合物との比較
Similar Compounds
Norfloxacin: A fluoroquinolone with similar antibacterial properties but different substitution patterns on the quinoline ring.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity and different pharmacokinetic properties.
Ofloxacin: Known for its high bioavailability and effectiveness against a wide range of bacterial infections.
Uniqueness
6,8-Difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which enhances its stability and antibacterial activity compared to other fluoroquinolones .
特性
IUPAC Name |
6,8-difluoro-4-oxo-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-4-1-5-8(14)3-7(10(15)16)13-9(5)6(12)2-4/h1-3H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHYUKCCONWVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C=C(N2)C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














